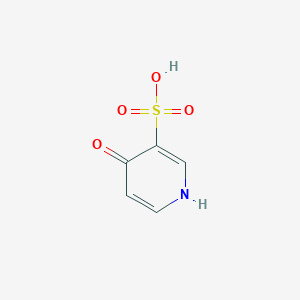

4-Hydroxypyridine-3-sulfonic Acid

Description

Properties

IUPAC Name |

4-oxo-1H-pyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c7-4-1-2-6-3-5(4)11(8,9)10/h1-3H,(H,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRCSTMIVMQIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199479 | |

| Record name | 4-Hydroxy-3-pyridinesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51498-37-4 | |

| Record name | 4-Hydroxy-3-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51498-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-pyridinesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051498374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-pyridinesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-pyridinesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reactions

Synthesis of this compound

The most common synthesis of this compound involves the direct sulfonation of 4-hydroxypyridine (B47283). evitachem.comthieme-connect.com This reaction is typically carried out using fuming sulfuric acid (oleum), often with the addition of a catalyst such as mercury sulfate (B86663), and requires heating for several hours. thieme-connect.comthieme-connect.com The work-up procedure has been optimized to improve yield and simplicity, involving precipitation in ethanol (B145695) to isolate the product as a white solid. thieme-connect.comthieme-connect.com An alternative method involves the Elbs peroxydisulfate (B1198043) oxidation of 4-pyridone, which can yield 4-pyridone-3-sulfate. researchgate.net

A summary of a typical synthesis is presented below:

| Starting Material | Reagents | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 4-Hydroxypyridine | Fuming sulfuric acid (20% SO3), Mercury sulfate | Heat to 190°C for 10 hours | This compound | ~71% thieme-connect.comthieme-connect.com |

Sulfonation of 4-Hydroxypyridine using Fuming Sulfuric Acid

Common Reactions of this compound

The primary utility of this compound in research is as an intermediate for further chemical synthesis. A key reaction is its conversion to a more reactive species, 4-hydroxypyridine-3-sulfonyl chloride. This is achieved by treating it with chlorinating agents like phosphorus pentachloride and phosphorus oxychloride. thieme-connect.comgoogle.com The resulting sulfonyl chloride is not typically isolated in a pure form but is used directly in subsequent steps. thieme-connect.com

This sulfonyl chloride can then be readily converted into a sulfonamide by reacting it with ammonia. thieme-connect.comgoogle.com This chlorination followed by amination is a critical sequence in the synthesis of precursors for various pharmaceutical compounds. thieme-connect.comthieme-connect.com For instance, the resulting 4-chloropyridine-3-sulfonamide (B47618) is a key building block for the diuretic drug torasemide. thieme-connect.comgoogle.com

Chemical and Physical Properties

Physical Properties

The compound is typically a white to light yellow or green crystalline powder at room temperature. aksci.comcymitquimica.com It has a very high melting point, recorded as being above 300°C, which is characteristic of its stable, salt-like zwitterionic structure. aksci.comsyntheticmolecules.in

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H5NO4S | aksci.comcymitquimica.com |

| Molecular Weight | 175.16 g/mol | aksci.comcymitquimica.com |

| Appearance | White to light yellow-green powder/crystals | aksci.comcymitquimica.com |

| Melting Point | >300°C | aksci.comsyntheticmolecules.in |

Chemical Properties

This compound's chemical behavior is defined by its functional groups. The sulfonic acid group makes it a strong acid, while the pyridine (B92270) nitrogen provides a basic site. evitachem.com This combination leads to its existence as an internal salt, or zwitterion, particularly in the solid state. nih.gov Crystallographic studies have confirmed this zwitterionic structure (4-hydroxypyridinium-3-sulfonate), where the ring's bonds show delocalized character. nih.gov The molecule is stable under recommended storage temperatures and pressures. aksci.com Its structure, featuring both a hydroxyl and a sulfonic acid group on a pyridine ring, makes it a polar compound. evitachem.com

Reactivity and Chemical Transformations of 4 Hydroxypyridine 3 Sulfonic Acid

Oxidation Reactions and Sulfonic Acid Derivatives Formation

The chemical structure of 4-hydroxypyridine-3-sulfonic acid suggests its susceptibility to oxidation reactions, which could lead to the formation of various sulfonic acid derivatives. evitachem.com The presence of the electron-donating hydroxyl group can activate the pyridine (B92270) ring, potentially influencing the outcome of oxidative processes. While the compound is noted to be incompatible with strong oxidizing agents, specific, documented examples of its oxidation reactions and the resulting sulfonic acid derivatives are not extensively detailed in the available scientific literature. aksci.com General chemical principles suggest that oxidation could potentially target the pyridine ring or lead to further modifications of the existing functional groups, but specific reaction conditions and products remain an area for further investigation. evitachem.com

Reduction Reactions and Functional Group Interconversions

Under specific reducing conditions, the functional groups of this compound can undergo interconversion. evitachem.com The sulfonic acid group (-SO₃H) is a key target for such transformations. In principle, it can be reduced to other sulfur-containing functionalities. Furthermore, the pyridine ring itself can be susceptible to reduction (hydrogenation) under certain catalytic conditions, which would result in the corresponding piperidine (B6355638) derivative. However, detailed experimental studies and specific examples of reduction reactions starting with this compound are not prominently featured in the reviewed literature. The conversion of the sulfonic acid group to other functionalities remains a theoretical possibility based on general organic chemistry principles. evitachem.com

Nucleophilic Substitution Reactions of Hydroxyl and Sulfonic Acid Groups

Both the hydroxyl and sulfonic acid groups on the pyridine ring are capable of participating in nucleophilic substitution reactions, a property that allows for significant derivatization of the molecule. evitachem.com The hydroxyl group, in particular, can be converted into a better leaving group to facilitate substitution.

A notable application of this reactivity is in the synthesis of precursors for the diuretic drug Torasemide. thieme-connect.com In a documented synthetic pathway, this compound serves as the starting material and undergoes a nucleophilic substitution of its hydroxyl group. The compound is treated with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). This reaction converts the hydroxyl group into a chloro group, yielding 4-chloropyridine-3-sulfonyl chloride. thieme-connect.com This intermediate is then subjected to further nucleophilic substitution reactions, for instance with ammonia, to produce 4-chloropyridine-3-sulfonamide (B47618), a key building block for more complex molecules. thieme-connect.com

| Starting Material | Reagents | Key Intermediate | Subsequent Reagent | Final Product | Reference |

|---|---|---|---|---|---|

| This compound | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) | 4-Hydroxypyridine-3-sulfonyl chloride | Concentrated Ammonia (NH₃) | 4-Chloropyridine-3-sulfonamide | thieme-connect.com |

Complexation Reactions

The presence of nitrogen and oxygen atoms with lone pairs of electrons makes this compound a potential ligand for forming complexes with metal ions. The molecule exists as a zwitterion, 4-hydroxypyridinium-3-sulfonate, in the solid state, indicating its ability to form strong intermolecular interactions. nih.gov

This compound possesses the necessary functional groups—a pyridine nitrogen, a hydroxyl oxygen, and sulfonate oxygens—to act as a versatile building block or ligand in the synthesis of coordination polymers. evitachem.com In these structures, the organic ligand bridges metal centers to form one-, two-, or three-dimensional networks. While the direct use of this compound in creating such polymers is not explicitly documented in the surveyed literature, studies on analogous compounds are insightful. For example, the closely related molecule 4-hydroxypyridine-2,6-dicarboxylic acid has been successfully used to self-assemble with various metal ions, like zinc(II) and neodymium(III), to form novel coordination polymers with 1D, 2D, and 3D structures. This suggests a strong potential for this compound to participate in similar complexation reactions. evitachem.com

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers known for their high porosity and surface area. The synthesis of MOFs relies on the self-assembly of metal ions or clusters with polytopic organic linkers. This compound is considered a potential candidate for use as an organic linker in MOF synthesis. evitachem.com The incorporation of sulfonic acid groups into MOF linkers is a known strategy to introduce strong Brønsted acidity, enhancing their catalytic activity for various chemical reactions. alfa-chemistry.com Although there are no specific reports detailing the synthesis of a MOF using this compound as the primary linker, its structural features align with the requirements for a functional MOF building block. evitachem.comalfa-chemistry.com

The interaction of this compound with silver(I) ions to form pyridone-sulfonate complexes is another area of potential chemical interest. Silver(I) coordination compounds are widely studied for their diverse applications. nih.gov The nitrogen and oxygen atoms in the 4-hydroxypyridinium-3-sulfonate zwitterion could coordinate to a soft metal ion like Ag(I). However, specific research detailing the synthesis, structure, and properties of a silver(I) complex with this compound is not available in the reviewed scientific literature.

Metal Complexation and Coordination Polymers

Acid-Catalyzed Reactions

The chemical behavior of this compound in the presence of acid catalysts is governed by the interplay of its three key structural features: the hydroxyl group at the 4-position, the sulfonic acid group at the 3-position, and the pyridine ring itself. The sulfonic acid moiety is a strong acid, and as such, the compound can act as its own catalyst in certain reactions. The pyridine nitrogen is basic and will be protonated under acidic conditions, which can influence the reactivity of the entire molecule by increasing its electron deficiency. The hydroxyl group can act as a nucleophile or an activating group for electrophilic substitution on the pyridine ring.

The esterification of this compound can theoretically proceed at two sites: the sulfonic acid group and the hydroxyl group. However, direct esterification of the phenolic hydroxyl group under acidic conditions is generally not favored. The primary acid-catalyzed esterification reaction involves the sulfonic acid group.

Esterification of the Sulfonic Acid Group:

In the presence of an alcohol and a strong acid catalyst (which can be the sulfonic acid itself), the sulfonic acid group can be converted to a sulfonate ester. This reaction typically follows a mechanism analogous to the Fischer-Speier esterification of carboxylic acids. The reaction is reversible and is driven to completion by removing the water formed during the reaction.

Reaction Scheme:

Detailed research findings on the specific conditions for the esterification of this compound are not extensively reported in the literature. However, based on general principles of sulfonic acid esterification, the reaction would likely require heating with an excess of the alcohol.

Table 1: Hypothetical Reaction Conditions for the Esterification of the Sulfonic Acid Group of this compound

| Alcohol (R-OH) | Catalyst | Temperature (°C) | Reaction Time (h) | Expected Product |

| Methanol | Self-catalyzed/H₂SO₄ | 80-100 | 4-8 | Methyl 4-hydroxy-3-pyridinesulfonate |

| Ethanol (B145695) | Self-catalyzed/H₂SO₄ | 80-110 | 4-8 | Ethyl 4-hydroxy-3-pyridinesulfonate |

| Propanol | Self-catalyzed/H₂SO₄ | 90-120 | 6-12 | Propyl 4-hydroxy-3-pyridinesulfonate |

Acid-catalyzed etherification of the hydroxyl group of this compound to form an ether is challenging. Under acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring and makes nucleophilic attack by the hydroxyl group on a protonated alcohol (a key step in acid-catalyzed ether synthesis between two alcohol-like molecules) less likely.

However, the synthesis of 4-methoxy-3-pyridinesulfonyl chloride from this compound has been mentioned as a synthetic route, which implies that etherification of the hydroxyl group is achievable, though the specific conditions (acid- or base-catalyzed) are not detailed in readily available literature. chemicalbook.com If an acid-catalyzed etherification were to occur, it would likely involve reaction with an alcohol under forcing conditions.

A plausible, though not explicitly documented, acid-catalyzed pathway could involve the protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized pyridinium (B92312) cation. This cation could then be attacked by an alcohol.

Reaction Scheme (Hypothetical):

Table 2: Postulated Conditions for Acid-Catalyzed Etherification of this compound

| Alcohol (R-OH) | Acid Catalyst | Temperature (°C) | Potential Product |

| Methanol | H₂SO₄ | 120-140 | 4-Methoxy-3-pyridinesulfonic acid |

| Ethanol | H₃PO₄ | 130-150 | 4-Ethoxy-3-pyridinesulfonic acid |

Condensation reactions involving this compound, particularly with aldehydes and ketones, would be a form of electrophilic aromatic substitution. The hydroxyl group at the 4-position is an activating group, directing electrophiles to the ortho positions (positions 3 and 5). Since position 3 is already occupied by the sulfonic acid group, electrophilic attack would be directed to position 5.

Under acidic conditions, the carbonyl group of an aldehyde or ketone is protonated, generating a more potent electrophile (an oxonium ion or a carbocation). This electrophile can then attack the electron-rich pyridine ring. The sulfonic acid group is a deactivating group, but the strong activating effect of the hydroxyl group is expected to dominate, facilitating the condensation.

The general mechanism for such a condensation is an addition-elimination reaction. chemguide.co.ukdocbrown.infolibretexts.org

General Reaction Scheme with an Aldehyde (R'CHO):

Detailed studies on the condensation reactions of this compound with specific aldehydes and ketones are not widely available. The reactivity would likely be influenced by the nature of the carbonyl compound and the reaction conditions.

Table 3: Representative Aldehydes and Ketones for Potential Condensation Reactions

| Carbonyl Compound | Expected Product Structure (at position 5) |

| Formaldehyde (HCHO) | -CH₂OH (initially), potentially leading to further reactions |

| Acetaldehyde (CH₃CHO) | -CH(OH)CH₃ |

| Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ |

| Benzaldehyde (C₆H₅CHO) | -CH(OH)C₆H₅ |

Advanced Applications of 4 Hydroxypyridine 3 Sulfonic Acid in Research

Medicinal Chemistry and Drug Development Research

The significance of 4-hydroxypyridine-3-sulfonic acid in medicinal chemistry is underscored by its role as a precursor in the synthesis of a variety of pharmacologically active compounds. evitachem.com Its structural framework is amenable to diverse chemical modifications, enabling the development of novel therapeutic agents.

Precursor for Pharmaceuticals

This compound is a well-established starting material in the synthesis of several pharmaceuticals. thieme-connect.comprudencepharma.com Its utility as a synthetic intermediate is a cornerstone of its application in the pharmaceutical industry. evitachem.comchemicalbook.com

A primary application of this compound is in the production of the potent diuretic, torasemide. evitachem.comgoogle.com The synthesis of torasemide involves a multi-step process that critically relies on this compound as the initial building block. google.comgoogle.com The process typically begins with the sulfonation of 4-hydroxypyridine (B47283) to yield this compound. thieme-connect.comthieme-connect.com This intermediate then undergoes chlorination to form 4-chloropyridine-3-sulfonyl chloride, which is subsequently aminated to produce 4-chloropyridine-3-sulfonamide (B47618). thieme-connect.comgoogle.com This key intermediate is then further reacted to yield torasemide. google.comthieme-connect.com The use of specific solvents like chlorobenzene (B131634) has been explored to optimize the chlorination step, ensuring a controllable reaction and efficient removal of byproducts. google.comgoogleapis.com The entire synthetic route highlights the foundational role of this compound in obtaining this clinically significant diuretic. thieme-connect.comgoogle.com

Table 1: Key Intermediates in the Synthesis of Torasemide from this compound

| Intermediate Compound | Role in Synthesis |

| 4-Hydroxypyridine | Starting material for sulfonation |

| This compound | Key sulfonated intermediate |

| 4-Chloropyridine-3-sulfonyl chloride | Product of chlorination |

| 4-Chloropyridine-3-sulfonamide | Key intermediate for further derivatization |

This table outlines the primary chemical entities involved in the synthetic pathway leading to torasemide, starting from 4-hydroxypyridine.

Derivatives of pyridine-4-one, a class of compounds structurally related to this compound, have demonstrated notable anti-inflammatory and analgesic effects. nih.govnih.gov Research has shown that these compounds can exhibit significant anti-inflammatory activity in established experimental models, such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The mechanism of action is thought to be linked to their iron-chelating properties, as key enzymes in the inflammatory pathway, like cyclooxygenase and lipoxygenase, are heme-dependent. nih.govnih.gov By chelating iron, these derivatives may inhibit the activity of these enzymes, thereby reducing the production of inflammatory mediators. nih.gov Furthermore, some pyridazinone derivatives, which share structural similarities, have been found to inhibit cyclooxygenase 2 (COX-2) and the production of pro-inflammatory cytokines like interleukin-6 (IL-6). mdpi.com The anti-inflammatory potential of these derivatives suggests a promising area for the development of new therapeutic agents. elsevierpure.com

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is implicated in the development and progression of various cancers. nih.gov Consequently, inhibiting this pathway has become a significant focus of anticancer drug discovery. nih.govmdpi.com Derivatives of pyridine (B92270) and related heterocyclic structures have been investigated for their potential to modulate this pathway. For instance, novel pyrazoline and imidazopyridine derivatives have been synthesized and shown to inhibit Wnt/β-catenin signaling, leading to suppressed cancer cell proliferation and migration. nih.govnih.gov These compounds can downregulate key target genes of the pathway, such as c-Myc and Axin 2. nih.gov The sulfonamide moiety, often incorporated into these derivatives, is a valuable pharmacophore known for its diverse pharmacological activities, including antitumor effects. mdpi.com The exploration of such derivatives continues to be a promising strategy in the search for new cancer therapies that target the Wnt/β-catenin pathway. hu.edu.jo

Table 2: Investigated Pyridine and Related Derivatives in Anticancer Research

| Derivative Class | Mechanism of Action | Key Findings |

| Pyrazoline derivatives | Wnt/β-catenin signaling inhibition | Induced G1 cell cycle arrest and inhibited tumorigenesis in vitro and in vivo. nih.gov |

| Imidazopyridine derivatives | Inhibition of Wnt/β-catenin signaling | Suppressed proliferation and migration of breast cancer cells. nih.gov |

| 1,2,4-Triazine sulfonamide derivatives | Induction of apoptosis | Inhibited viability and proliferation of colon cancer cells. mdpi.com |

This table summarizes the classes of compounds related to this compound that have been studied for their anticancer properties and their observed mechanisms of action.

Research has demonstrated that derivatives of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one possess antimicrobial properties. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted on a series of these compounds to understand the structural features that contribute to their activity against pathogens like Staphylococcus aureus and Candida albicans. nih.gov These studies have revealed that topological parameters of the molecules play a significant role in their antimicrobial efficacy. nih.gov Furthermore, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and shown to exhibit structure-dependent activity against a range of multidrug-resistant bacteria and fungi, including the ESKAPE pathogens. mdpi.com The iron-chelating ability of pyridine-4-one derivatives is also considered a potential mechanism for their antifungal, antimalarial, and antiviral effects. nih.gov

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy. nih.govmdpi.com The development of integrase strand transfer inhibitors (INSTIs) has been a significant advancement in the treatment of HIV-1. mdpi.com Research in this area has explored a wide variety of chemical scaffolds, including those based on pyridine. Substituted 3-hydroxypyridine-4-ones, synthesized from kojic acid, have been investigated as potential HIV-1 integrase inhibitors. nih.gov The structural features of these inhibitors, particularly the presence of a chelating pharmacophore that can bind to metal ions in the enzyme's active site, are critical for their activity. nih.gov The diversity of pyridine-based structures, including monocyclic pyridines and fused systems like pyridopyrimidines, continues to be a fertile ground for the discovery of novel and potent HIV-1 integrase inhibitors. nih.govnih.gov

Biochemical Research and Enzyme Studies

In the realm of biochemistry, this compound serves as a reagent in the investigation of enzyme mechanisms and for use in biochemical assays. evitachem.com Its chemical properties are instrumental in its application as a buffer, a substrate or inhibitor in enzymatic reactions, and notably in the study of carbonic anhydrases.

While specific research detailing the use of this compound as an organic buffer is not extensively documented in the provided results, its chemical nature suggests potential in this area. The presence of both an acidic sulfonic acid group and a basic pyridine nitrogen atom gives it zwitterionic character, which is a key feature of many effective biological buffers. nih.gov This allows it to resist changes in pH, a critical requirement for many biochemical and enzymatic assays that need to be conducted under stable pH conditions.

The structure of this compound makes it a candidate for use as a substrate, inhibitor, or probe in various enzyme assays. For instance, in the study of 4-hydroxypyridine catabolism in Arthrobacter sp., the initial step involves hydroxylation catalyzed by a monooxygenase. nih.gov While the direct substrate in this study was 4-hydroxypyridine, the sulfonated derivative could be used as a potential inhibitor or a comparative substrate to probe the active site of such enzymes.

In a study on the biodegradation of 4-hydroxypyridine by an Agrobacterium sp., the first metabolic step was identified as hydroxylation to pyridine-3,4-diol, catalyzed by 4-hydroxypyridine-3-hydroxylase. nih.gov This enzyme was found to be highly specific for its heterocyclic substrate. nih.gov Introducing this compound into such a system could help in elucidating the steric and electronic requirements of the enzyme's active site. The sulfonic acid group would significantly alter the molecule's properties compared to the unsubstituted 4-hydroxypyridine.

| Enzyme Studied | Organism | Role of 4-Hydroxypyridine Analog | Reference |

| 4HP-3-monooxygenase | Arthrobacter sp. IN13 | Potential inhibitor/probe | nih.gov |

| 4-Hydroxypyridine-3-hydroxylase | Agrobacterium sp. | Potential inhibitor/probe | nih.gov |

Derivatives of pyridine-3-sulfonamide (B1584339) have been a focus of research for their role as carbonic anhydrase (CA) inhibitors. nih.gov Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological and pathological processes, making them an important drug target. nih.gov

Recent studies have explored 4-substituted pyridine-3-sulfonamides as inhibitors of various human carbonic anhydrase (hCA) isoforms, including the cancer-associated hCA IX and hCA XII. nih.gov These studies, while not directly using this compound, highlight the significance of the pyridine-3-sulfonamide scaffold in designing potent and selective CA inhibitors. The general structure allows for modifications to explore the active site of different CA isoforms. nih.gov For example, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to inhibit several CA isoforms. nih.gov

| Compound Class | Target Isoforms | Key Finding | Reference |

| 4-Substituted Pyridine-3-sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Demonstrated a range of inhibitory activity, with some compounds showing selectivity for cancer-associated isoforms. | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I, hCA II, hCA IX, hCA XII, bacterial CAs | Showed inhibitory activity against human and bacterial carbonic anhydrases. | nih.gov |

Materials Science and Engineering Research

The functional groups present in this compound make it a promising candidate for applications in materials science, particularly in the modification and functionalization of polymers. evitachem.com

Incorporating this compound into polymer structures can be a strategy to impart specific desirable properties to the resulting material. evitachem.com The hydroxyl and sulfonic acid groups can participate in various chemical reactions to either form the polymer backbone or be grafted onto an existing polymer chain.

Corrosion Inhibition Studies

Advanced Chemical Synthesis Applications

This compound is a significant chemical compound that serves as a crucial intermediate in the synthesis of various complex organic molecules, particularly within the pharmaceutical industry. evitachem.comindiamart.com Its molecular structure, featuring a pyridine ring functionalized with both a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group, provides a reactive and versatile backbone for building more intricate compounds. evitachem.comindiamart.com

The most well-documented application of this compound is as a key precursor in the manufacturing of Torasemide, a high-efficiency loop diuretic. thieme-connect.comresearchgate.net In the synthesis pathway of Torasemide and its related substances, this compound (often denoted as intermediate 3) is itself synthesized from 4-hydroxypyridine via a sulfonation reaction. thieme-connect.comthieme-connect.com This reaction typically involves treating 4-hydroxypyridine with fuming sulfuric acid in the presence of a mercury sulfate (B86663) catalyst. thieme-connect.comthieme-connect.com

Once formed, this compound is carried on to the next steps in the synthesis sequence without extensive purification. thieme-connect.com The process continues through chlorination, amination, and nucleophilic substitution to eventually yield the final active pharmaceutical ingredient. thieme-connect.comthieme-connect.com For instance, the intermediate is converted to 4-hydroxypyridine-3-sulfonyl chloride, a light green oil, by reacting it with phosphorus pentachloride and phosphorus oxychloride. smolecule.com This sulfonyl chloride derivative is then further modified to produce the target molecule.

Beyond its role in producing Torasemide, research indicates its utility as a synthetic intermediate for other biologically active molecules. It is a precursor in the synthesis of potential α1-adrenergic receptor antagonists and orexin (B13118510) receptor antagonists, which are targets for various neurological and psychiatric disorders. evitachem.comgoogle.com Its ability to be chemically modified allows for the creation of a diverse array of molecules with specific biological targets.

Table 1: Examples of Complex Molecules Synthesized Using this compound as an Intermediate

| Resulting Molecule/Class | Therapeutic Area/Application | Source(s) |

| Torasemide | Loop Diuretic | thieme-connect.comresearchgate.net |

| α1-Adrenergic Receptor Antagonists | Adrenergic Signaling Modulation | evitachem.com |

| Orexin Receptor Antagonists | Neurological/Psychiatric Disorders | google.com |

| Olanzapine (precursor to) | Antipsychotic |

Building Block in Organic Chemistry

This compound serves as a valuable and versatile building block in the field of organic chemistry. evitachem.com Its structure, featuring a pyridine ring substituted with both a hydroxyl and a sulfonic acid group, provides multiple reactive sites for further chemical modifications. This dual functionality allows it to be a key precursor in the synthesis of a variety of more complex heterocyclic compounds. evitachem.comcymitquimica.com It is particularly recognized as a crucial intermediate in the preparation of pharmaceuticals and other bioactive molecules. evitachem.comchemicalbook.com

The utility of this compound as a synthetic intermediate is highlighted in the multi-step synthesis of various compounds, including the diuretic drug torasemide and its related substances. thieme-connect.com A common initial step in its synthetic application involves the conversion of the sulfonic acid group into a more reactive sulfonyl chloride.

A key transformation involves reacting this compound with reagents like phosphorus pentachloride and phosphorus oxychloride. This reaction converts the sulfonic acid moiety into 4-hydroxypyridine-3-sulfonyl chloride, a highly reactive intermediate that can readily undergo further reactions, such as amination. thieme-connect.com

For instance, in the synthesis of torasemide's related substances, this compound is first converted to 4-hydroxypyridine-3-sulfonyl chloride. thieme-connect.com This intermediate is not isolated but is further reacted in subsequent steps. thieme-connect.com The sulfonyl chloride can then be transformed into a sulfonamide, which is a key structural motif in many biologically active compounds. thieme-connect.com

Furthermore, this compound is the direct precursor to 4-methoxy-3-pyridinesulfonyl chloride. chemicalbook.com This derivative is a reactant used to prepare (arylpiperazinyl)cyclohexylsulfonamides, which have been investigated as potential α1-adrenergic receptor antagonists. chemicalbook.com The synthesis demonstrates the compound's role as a foundational molecule that can be elaborated into structurally diverse and pharmacologically relevant targets.

The table below outlines a key synthetic transformation starting from this compound, detailing the reagents, conditions, and the resulting product, which serves as a gateway to other complex molecules.

Table 1: Synthetic Transformation of this compound

| Starting Material | Reagents and Conditions | Product | Research Findings/Application |

| This compound | Phosphorus pentachloride, Phosphorus oxychloride; Heated to 120°C for 5 hours. | 4-Hydroxypyridine-3-sulfonyl chloride (intermediate) | This reaction is a crucial step in the synthesis of related substances of the diuretic drug Torasemide. The resulting sulfonyl chloride is a reactive intermediate for further functionalization, such as amination to form sulfonamides. thieme-connect.com |

Computational and Theoretical Studies

Computational Analysis of Hydrolysis Mechanisms

Computational analysis is also employed to elucidate chemical and biochemical reaction pathways, such as hydrolysis. For 4-hydroxypyridine (B47283) (4-HP), studies on its biodegradation in microorganisms like Arthrobacter sp. have shed light on the enzymatic hydrolysis mechanisms involved in its breakdown. nih.gov

The degradation pathway of 4-HP in Arthrobacter sp. IN13 begins with an initial hydroxylation, followed by ring opening and subsequent hydrolysis steps to yield smaller, readily metabolizable molecules. nih.gov

The enzymatic breakdown of 4-hydroxypyridine in Arthrobacter sp. IN13 follows a stepwise pathway. nih.gov After initial monooxygenase-catalyzed hydroxylation of 4-HP to 3,4-dihydroxypyridine, the aromatic ring is opened by a dioxygenase. nih.gov The resulting product, 3-(N-formyl)-formiminopyruvate, is then subjected to a series of hydrolysis steps. A hydrolase (KpiB) converts this intermediate to 3-formylpyruvate. nih.gov This multi-step enzymatic process is a biological equivalent of a stepwise addition-elimination mechanism, where water is effectively added and parts of the molecule are eliminated in a controlled, sequential manner. A final proposed step involves the hydrolysis of 3-formylpyruvate into formate (B1220265) and pyruvate (B1213749) by another enzyme, KpiD, which belongs to the fumarylacetoacetate hydrolase family. nih.gov

In the context of the studied biological degradation of 4-hydroxypyridine, the evidence points towards a stepwise enzymatic process rather than a concerted mechanism. nih.gov Concerted mechanisms involve simultaneous bond breaking and bond forming in a single transition state. The characterized pathway in Arthrobacter sp. involves distinct, isolable intermediates and multiple enzymes, which is characteristic of a stepwise, not concerted, process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov

QSAR studies performed on a series of 3-hydroxypyridine-4-one derivatives to assess their antimicrobial activity have revealed a significant role for topological parameters. nih.govmdpi.com Topological descriptors are numerical values that describe the atomic connectivity and branching of a molecule. researchgate.net They quantify aspects of molecular size, shape, and complexity based on the 2D representation of the structure. nih.gov

In the analysis of 3-hydroxypyridine-4-one derivatives against S. aureus and C. albicans, QSAR models were developed using various statistical methods, including genetic algorithm-partial least squares (GA-PLS). nih.govmdpi.com The results showed that topological parameters were among the most significant variables for explaining the variance in antimicrobial activity. nih.govmdpi.com

Table 2: Role of Topological Parameters in QSAR Models for 3-Hydroxypyridine-4-one Derivatives

| QSAR Model Aspect | Finding | Implication |

| Model Input | Structural parameters (descriptors) of the molecules. | Descriptors quantify physicochemical, electronic, and topological properties. nih.gov |

| Key Descriptors | Topological Parameters | Found to be significant in explaining antimicrobial activity against S. aureus and C. albicans. nih.govmdpi.com |

| Statistical Method | Genetic Algorithm-Partial Least Squares (GA-PLS) | An effective method for selecting the most relevant descriptors and building a robust predictive model. nih.govmdpi.com |

| Model Outcome | High Correlation (R² > 0.9) | Demonstrates a strong, quantifiable relationship between molecular topology and biological activity. researchgate.netnih.gov |

In Silico Studies of Biological Activity

Computational, or in silico, methods are pivotal in modern drug discovery and chemical biology, allowing for the prediction of biological activities and the elucidation of interaction mechanisms before undertaking laboratory synthesis and testing. While direct in silico studies specifically targeting 4-Hydroxypyridine-3-sulfonic acid are not extensively documented in publicly available research, the biological potential of its structural analogs and derivatives has been explored through various computational techniques. These studies provide valuable insights into the types of biological activities that compounds with a hydroxypyridine sulfonic acid or related scaffold might exhibit.

The primary application of this compound found in the literature is as a synthetic intermediate for creating more complex molecules, such as (arylpiperazinyl)cyclohexylsulfonamides, which have been investigated as potential α1-adrenergic receptor antagonists. evitachem.comchemicalbook.com The biological activity, therefore, is often associated with the final derivative rather than the intermediate itself.

Research on structurally related pyridine (B92270) derivatives has employed molecular docking, quantitative structure-activity relationship (QSAR) models, and other computational tools to predict and analyze their biological activities. These studies focus on derivatives like 3-hydroxypyridine-4-ones and 4-substituted pyridine-3-sulfonamides.

Molecular Docking Studies on Related Pyridine Derivatives

Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a specific protein target. This helps in understanding the feasibility and nature of the interaction, such as identifying key amino acid residues involved in the binding.

Tyrosinase Inhibition by 3-Hydroxypyridine-4-one Derivatives: In a study of novel 3-hydroxypyridine-4-one derivatives, molecular docking was used to investigate their potential as tyrosinase inhibitors. nih.gov The binding energies and interactions for different derivatives were calculated, revealing that specific substitutions significantly influenced their orientation and interaction within the enzyme's active site. For instance, a derivative with a 4-OH-3-OCH3 substitution (compound 6b ) was found to fit well into the tyrosinase binding pocket, interacting with key residues, which was consistent with its observed biological activity. nih.gov In contrast, another derivative (compound 6a ) was located in a different pocket, explaining its weaker inhibitory effect. nih.gov

| Compound | Binding Energy (kcal/mol) | Interacting Residues Noted in Study |

|---|---|---|

| Co-crystal Ligand | -7.9 | N/A |

| Compound 6a (weak inhibitor) | -5.6 | Glu317, Gln48, Leu11, Asp10 |

| Compound 6b (promising inhibitor) | -7.8 | Interacted with key residues in the binding pocket |

Carbonic Anhydrase Inhibition by Pyridine-3-sulfonamides: A series of 4-substituted pyridine-3-sulfonamides were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are associated with cancer (hCA IX and hCA XII). mdpi.com Molecular docking studies showed that the orientation of the "tail" portion of the inhibitors within the enzyme's active site could be directed toward either a hydrophilic or a hydrophobic region, influencing their inhibitory potency and selectivity for different hCA isoforms. mdpi.com This adjacent positioning of the substituent relative to the sulfonamide group was key to these selective interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Antimicrobial Activity of 3-Hydroxypyridine-4-one Derivatives: QSAR analyses have been conducted on 3-hydroxypyridine-4-one derivatives to understand the structural requirements for their antimicrobial effects against pathogens like S. aureus and C. albicans. nih.govnih.gov These studies revealed that topological parameters of the molecules played a significant role in their antimicrobial activity. nih.govnih.gov The developed QSAR models demonstrated high predictive power, suggesting their utility in designing new derivatives with enhanced potency. nih.govnih.gov

In Silico ADME Prediction

In addition to predicting biological targets, computational methods are used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds.

ADME Profile of 3-Hydroxypyridine-4-one Derivatives: For a set of novel 3-hydroxypyridine-4-one derivatives synthesized as potential antimicrobial agents, in silico ADME predictions were also performed. nih.gov Similarly, derivatives designed as acetylcholinesterase inhibitors were computationally assessed for their ability to be absorbed in the gastrointestinal tract and permeate the blood-brain barrier. nih.gov One promising derivative was predicted to be capable of crossing the blood-brain barrier, a critical requirement for drugs targeting central nervous system disorders. nih.gov

While these computational findings are for derivatives and not for this compound itself, they underscore the potential of the pyridine scaffold as a basis for designing biologically active molecules. The sulfonic acid and hydroxyl groups on the parent compound provide reactive sites for synthesizing a diverse library of derivatives that can be further explored for various therapeutic targets. evitachem.com

Environmental Research and Considerations

Environmental Fate and Degradation Studies

Specific experimental studies on the environmental fate and degradation of 4-Hydroxypyridine-3-sulfonic Acid are limited in publicly available literature. However, predictions can be made based on its chemical structure and the behavior of related compounds. As a sulfonic acid derivative, it is expected to be highly soluble in water, leading to its likely presence in aqueous environmental compartments. Its low volatility suggests that it will not readily partition into the atmosphere.

The pyridine (B92270) ring, a core component of the molecule, can be resistant to biodegradation. researchgate.net Nevertheless, numerous bacteria have been identified that can degrade pyridine and its derivatives, often using them as a source of carbon and nitrogen. researchgate.netnih.gov The degradation of pyridine compounds in the environment is influenced by both biotic and abiotic factors. researchgate.net

Abiotic degradation through photolysis may be a relevant pathway. Pyridine itself can undergo photodegradation in the environment. nih.govacs.org The presence of a hydroxyl group on the pyridine ring in this compound could potentially enhance its susceptibility to photodegradation.

Biotic degradation is also a plausible fate. The microbial degradation of pyridine compounds often commences with hydroxylation of the pyridine ring, followed by ring cleavage. researchgate.netnih.govasm.org Bacteria from genera such as Arthrobacter, Burkholderia, and Rhodococcus have been shown to degrade pyridine and its hydroxylated derivatives. nih.govnih.govresearchgate.net Given that this compound already possesses a hydroxyl group, the initial enzymatic attack might occur at a different position on the ring or proceed directly to ring cleavage.

Potential for Ecotoxicity and Bioaccumulation

The potential for bioaccumulation of this compound is predicted to be low. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (logP or log Kow). A low logP value indicates high water solubility and low potential for partitioning into fatty tissues of organisms. While an experimental logP for this compound is not available, data for related compounds suggest it would be low. For instance, the calculated logP for Pyridine-3-sulfonic acid is negative, indicating a preference for the aqueous phase. fishersci.com

| Compound | LogP Value | Reference |

|---|---|---|

| 2-Hydroxypyridine | -0.6 (calculated) | nih.gov |

| 3-Hydroxypyridine | 0.08 (calculated) | contaminantdb.ca |

| Pyridine-3-sulfonic acid | -2.35 (experimental) | fishersci.com |

| Pyridine-4-sulfonic acid | -0.4 (calculated) | nih.govnih.gov |

Degradation Pathways of Related Compounds

Insights into the potential degradation pathways of this compound can be drawn from studies on related pyridine derivatives. The microbial degradation of pyridine itself can proceed through various intermediates. asm.orgnih.gov A common initial step is hydroxylation. For example, the bacterium Burkholderia sp. strain MAK1 degrades 2-Hydroxypyridine by first converting it to 2,5-Dihydroxypyridine, which is then further metabolized. nih.gov Similarly, an Arthrobacter species has been shown to degrade 2-Hydroxypyridine. nih.gov

The degradation of pyridine can also be accelerated by prior photolysis, which breaks it down into more readily biodegradable compounds like succinic acid. nih.gov This coupled photolysis-biodegradation approach highlights a potential synergistic removal mechanism for pyridine derivatives in the environment.

For this compound, a plausible biotic degradation pathway could involve further hydroxylation of the pyridine ring, followed by ring opening. The sulfonic acid group may be removed early in the pathway or remain attached to degradation intermediates. Abiotic degradation via photolysis could also lead to the formation of various smaller organic molecules.

Prioritization of Transformation Products in Environmental Contexts

During the degradation of any parent compound, a variety of transformation products (TPs) can be formed. nih.govnih.gov Assessing the potential risks of these TPs is a critical component of a comprehensive environmental evaluation. The prioritization of TPs for further study is generally based on their potential for persistence, bioaccumulation, and toxicity.

For this compound, potential TPs could include dihydroxylated pyridine sulfonic acids or ring-opened compounds still containing the sulfonic acid moiety. The persistence and toxicity of these TPs are unknown. Given that some TPs can be more harmful than the original compound, a systematic assessment is crucial. Computational tools can be employed to predict the properties of potential TPs and help prioritize them for experimental investigation.

Q & A

Q. How to reconcile conflicting data on thermal stability?

Q. Why do some studies report undefined hazardous decomposition products?

- Methodological Answer : Lack of data (e.g., "no data available" in SDS sections) underscores the need for systematic pyrolysis-GC/MS studies. Cross-reference with EPA guidelines for sulfonic acid derivatives to hypothesize plausible decomposition pathways (e.g., SO₃ release) .

Research Applications

Q. What role does this compound play in synthesizing Torasemide-related pharmaceuticals?

Q. Can this compound act as a ligand in coordination chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.